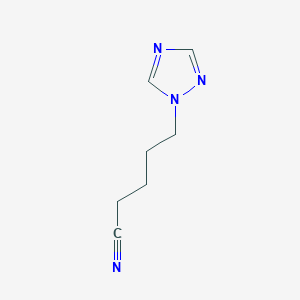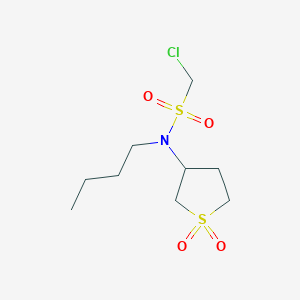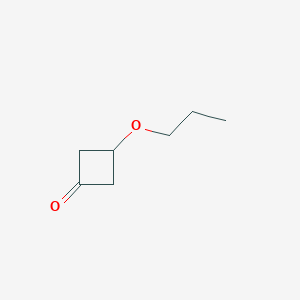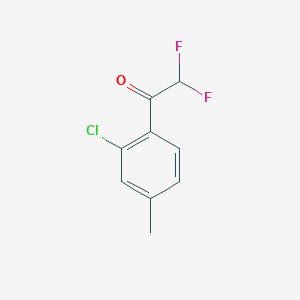
1-(2-Chloro-4-methylphenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClF2O It is characterized by the presence of a chloro group, a methyl group, and two fluorine atoms attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-methylphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-Chloro-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of the chloro and difluoro groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-4-methylphenyl)ethanone: Similar structure but lacks the difluoro groups.
4-Chlorophenyl isocyanate: Contains a chloro group but has an isocyanate functional group instead of a ketone.
2-Chloro-1-(4-methylphenyl)ethanone: Similar structure but with different positioning of the chloro and methyl groups.
Uniqueness
1-(2-Chloro-4-methylphenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7ClF2O |
|---|---|
Poids moléculaire |
204.60 g/mol |
Nom IUPAC |
1-(2-chloro-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,9H,1H3 |
Clé InChI |
NXVJDBFTYJGARS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




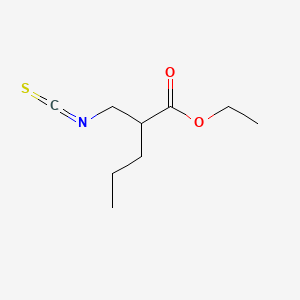



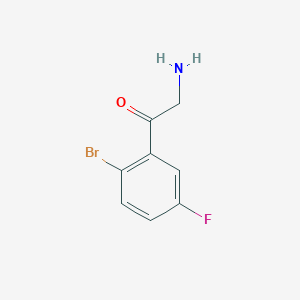

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

